molecular formula C21H14 B096482 4-Methylbenzo(A)pyrene CAS No. 16757-83-8

4-Methylbenzo(A)pyrene

Cat. No. B096482
CAS RN: 16757-83-8
M. Wt: 266.3 g/mol
InChI Key: VYWXLKZSEDZSCA-UHFFFAOYSA-N
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Description

4-Methylbenzo(A)pyrene (4-MBAP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials such as wood, coal, and tobacco. It is a potent carcinogen that has been linked to the development of lung cancer, skin cancer, and other types of cancer. The purpose of

Mechanism Of Action

The mechanism of action of 4-Methylbenzo(A)pyrene involves the formation of DNA adducts, which are covalent bonds between 4-Methylbenzo(A)pyrene and DNA. These adducts can cause mutations and DNA damage, leading to the development of cancer. Additionally, 4-Methylbenzo(A)pyrene can induce oxidative stress, which can further damage DNA and promote carcinogenesis.

Biochemical And Physiological Effects

Studies have shown that exposure to 4-Methylbenzo(A)pyrene can lead to increased levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. Additionally, 4-Methylbenzo(A)pyrene has been shown to induce apoptosis, or programmed cell death, in certain cell types. These effects can contribute to the development of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methylbenzo(A)pyrene in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, its carcinogenic properties make it a useful model compound for investigating the mechanisms of PAH-induced carcinogenesis. However, one limitation of using 4-Methylbenzo(A)pyrene is that it is a potent carcinogen that requires special handling and safety precautions.

Future Directions

Future research on 4-Methylbenzo(A)pyrene should focus on identifying novel chemopreventive agents that can reduce the carcinogenic effects of PAHs such as 4-Methylbenzo(A)pyrene. Additionally, studies should investigate the effects of 4-Methylbenzo(A)pyrene on different cell types and in different organs to better understand its carcinogenic properties. Finally, research should focus on developing new methods for detecting and quantifying 4-Methylbenzo(A)pyrene in environmental samples to better understand human exposure to this compound.

Synthesis Methods

4-Methylbenzo(A)pyrene can be synthesized by the reaction of benzene with acrolein in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with sulfuric acid to yield 4-Methylbenzo(A)pyrene. This synthesis method has been used in several studies to produce 4-Methylbenzo(A)pyrene for research purposes.

Scientific Research Applications

4-Methylbenzo(A)pyrene has been extensively studied for its carcinogenic properties and has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis. It has also been used to study the effects of PAHs on gene expression, DNA damage, and oxidative stress. Additionally, 4-Methylbenzo(A)pyrene has been used to evaluate the efficacy of various chemopreventive agents in reducing PAH-induced carcinogenesis.

properties

CAS RN

16757-83-8

Product Name

4-Methylbenzo(A)pyrene

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

4-methylbenzo[a]pyrene

InChI

InChI=1S/C21H14/c1-13-11-16-12-15-5-2-3-7-18(15)19-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3

InChI Key

VYWXLKZSEDZSCA-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4

Other CAS RN

16757-83-8

Origin of Product

United States

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